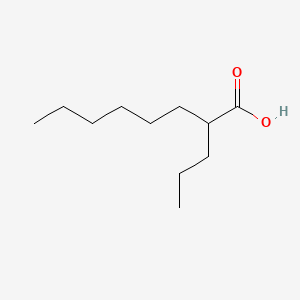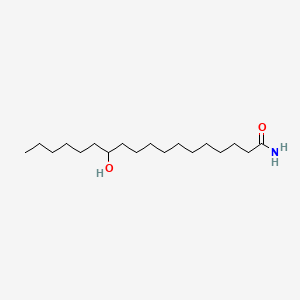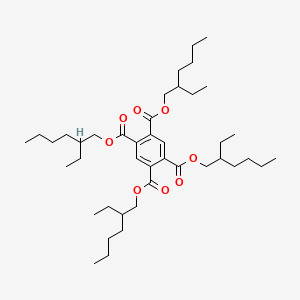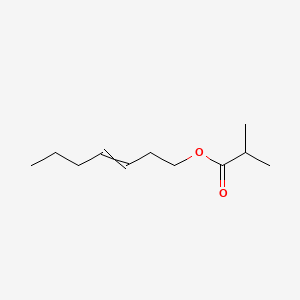
2-Propyloctanoic acid
Overview
Description
2-Propyloctanoic acid is an organic compound with the molecular formula C11H22O2. It is a medium-chain fatty acid that features a propyl group attached to the second carbon of an octanoic acid chain. This compound is known for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer’s disease and stroke .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Propyloctanoic acid can be synthesized through various methods. One common approach involves the reduction of (2S)-2-(2-propynyl)octanoic acid or (2S)-2-(2-propenyl)octanoic acid using platinum on carbon as a catalyst . Another method involves the use of palladium on activated charcoal in ethyl acetate under hydrogen atmosphere .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves multi-step reactions. For instance, the reduction of (2S)-2-(2-propynyl)octanoic acid using hydrogen and palladium on activated charcoal is a widely used method due to its high yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Propyloctanoic acid undergoes various chemical reactions, including:
Reduction: The compound can be reduced using hydrogen and palladium on activated charcoal to yield high purity products.
Substitution: It can participate in substitution reactions where the propyl group can be replaced or modified under specific conditions.
Common Reagents and Conditions:
Hydrogenation: Using hydrogen gas and palladium on activated charcoal as a catalyst.
Catalysts: Platinum on carbon and palladium on activated charcoal are commonly used catalysts in these reactions
Major Products Formed: The primary product formed from the reduction of (2S)-2-(2-propynyl)octanoic acid is (2R)-2-propyloctanoic acid, which is optically active and has significant pharmaceutical applications .
Scientific Research Applications
2-Propyloctanoic acid has been extensively studied for its potential therapeutic benefits. Some of its notable applications include:
Neurological Disorders: It has been developed as a therapeutic agent for Alzheimer’s disease and stroke. .
Glioprotective Effects: It protects glial cells from amyloid-β-peptide-induced death, making it a promising candidate for treating neurodegenerative diseases.
Other Medical Applications: Research is ongoing to explore its efficacy in treating conditions such as Parkinson’s disease, brain seizures, and spinal cord injuries.
Mechanism of Action
The mechanism of action of 2-propyloctanoic acid involves its inhibitory effects on astrocytes. The compound decreases both intracellular and extracellular levels of the protein S100B, which is associated with neuroinflammation and glial cell death . By modulating astrocyte activity, this compound exerts neuroprotective effects, making it beneficial in the treatment of various neurological disorders .
Comparison with Similar Compounds
- 2-Propylpentanoic acid
- 2-Butylhexanoic acid
- 4-Ethyloctanoic acid
- 2-Octyldecanoic acid
Comparison: 2-Propyloctanoic acid is unique due to its specific structure and the presence of a propyl group on the second carbon of the octanoic acid chain. This structural feature contributes to its distinct pharmacological properties, particularly its neuroprotective effects. Compared to similar compounds, this compound has shown higher efficacy in modulating astrocyte activity and reducing neuroinflammation .
Properties
IUPAC Name |
2-propyloctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-3-5-6-7-9-10(8-4-2)11(12)13/h10H,3-9H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYMCMYLORLIJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60339025 | |
| Record name | 2-Propyloctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60339025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31080-41-8 | |
| Record name | 2-Propyloctanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31080-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propyloctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60339025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2-Dihydro-6-hydroxy-1,4-dimethyl-2-oxo-5-[[3-[(phenylsulphonyl)oxy]phenyl]azo]nicotinonitrile](/img/structure/B1606197.png)












